

ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate

physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate

Cat. No.: B1337076

[Get Quote](#)

Technical Guide: Ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate

Disclaimer: Direct experimental data for **ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate** is not readily available in the public domain. The following information is extrapolated from the known properties and reactions of structurally similar compounds, such as ethyl 2-cyano-3-ethoxyacrylate and other α,β -unsaturated cyanoesters.

Introduction

Ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate is an α,β -unsaturated cyanoester. This class of compounds is of significant interest in organic synthesis due to the presence of multiple reactive sites. The conjugated system, influenced by the electron-withdrawing cyano and ester groups, renders the β -carbon electrophilic and susceptible to nucleophilic attack. These molecules serve as versatile building blocks for the synthesis of a variety of heterocyclic and carbocyclic compounds. This guide provides an overview of the predicted physical and chemical properties, a plausible synthetic route, and the expected reactivity of the title compound.

Predicted Physical and Chemical Properties

The physical and chemical properties of **ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate** have been estimated based on data from analogous compounds. A summary of these predicted properties is presented in the tables below.

Table 1: Predicted Physicochemical Properties

Property	Predicted Value	Notes
Molecular Formula	C10H15NO3	Calculated
Molecular Weight	197.23 g/mol	Calculated
Appearance	Colorless to yellow oil or low-melting solid	Based on similar compounds like ethyl 2-cyano-3-methylpent-2-enoate which is a yellow oil. [1]
Boiling Point	> 200 °C	Extrapolated from similar structures. Ethyl 2-cyano-3-ethoxyacrylate has a boiling point of 190-191 °C at 30 mmHg.
Melting Point	Not available	Likely a low-melting solid or liquid at room temperature. Ethyl 2-cyano-3-ethoxyacrylate has a melting point of 49-51 °C.
Solubility	Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate). Insoluble in water.	General solubility for similar organic esters.

Table 2: Predicted Spectroscopic Data

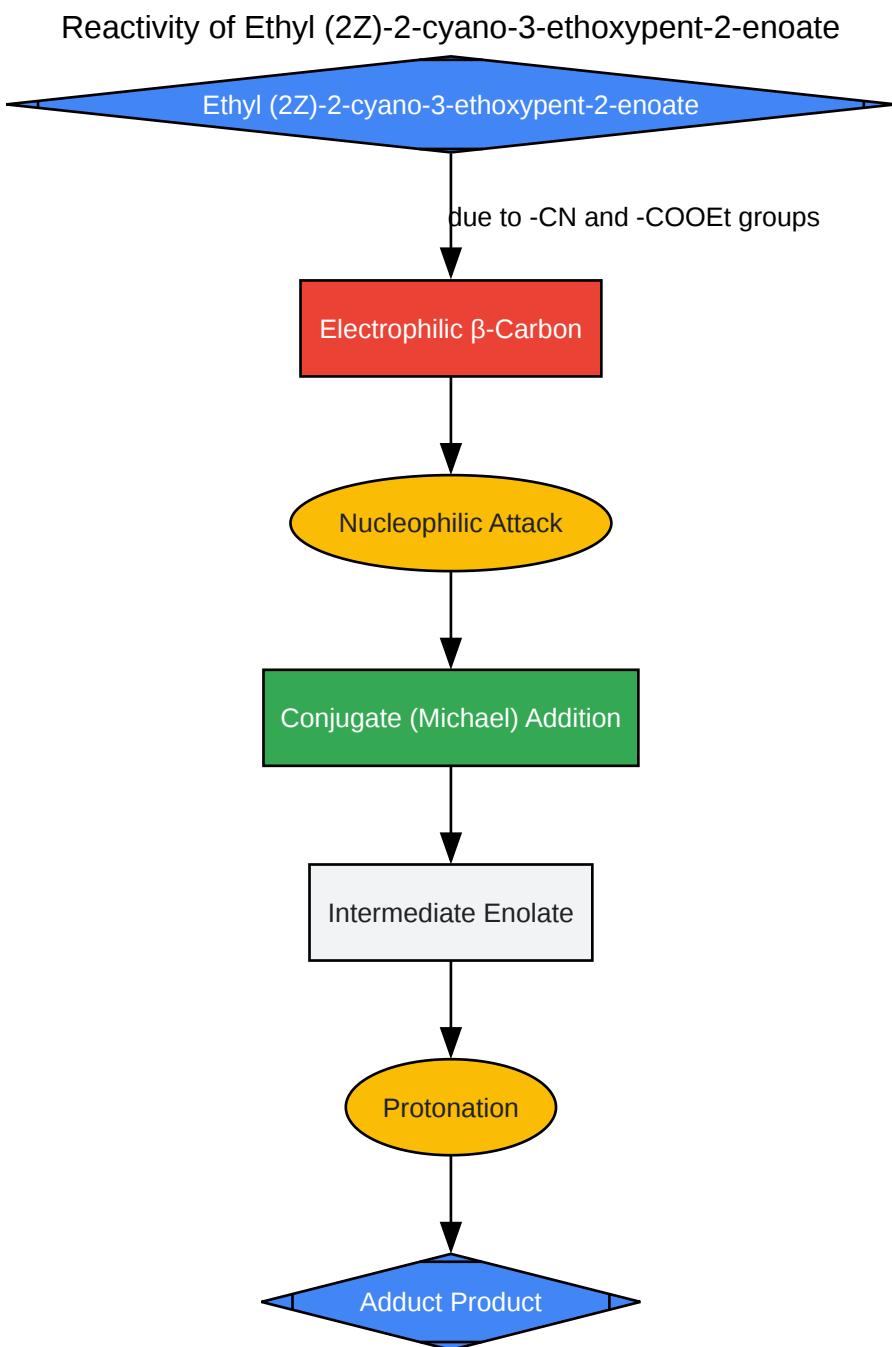
Technique	Predicted Wavenumber/Shift
FT-IR (cm ⁻¹)	~2220 (C≡N stretch), ~1720 (C=O stretch, ester), ~1620 (C=C stretch), ~1250 (C-O stretch)
¹ H NMR (ppm)	~1.3 (t, 3H, ester CH ₃), ~1.4 (t, 3H, ethoxy CH ₃), ~2.5 (q, 2H, pentenoate CH ₂), ~4.3 (q, 2H, ester OCH ₂), ~4.4 (q, 2H, ethoxy OCH ₂)
¹³ C NMR (ppm)	~14 (ester CH ₃), ~15 (ethoxy CH ₃), ~30 (pentenoate CH ₂), ~62 (ester OCH ₂), ~70 (ethoxy OCH ₂), ~100 (α -carbon), ~115 (C≡N), ~165 (C=O), ~170 (β -carbon)

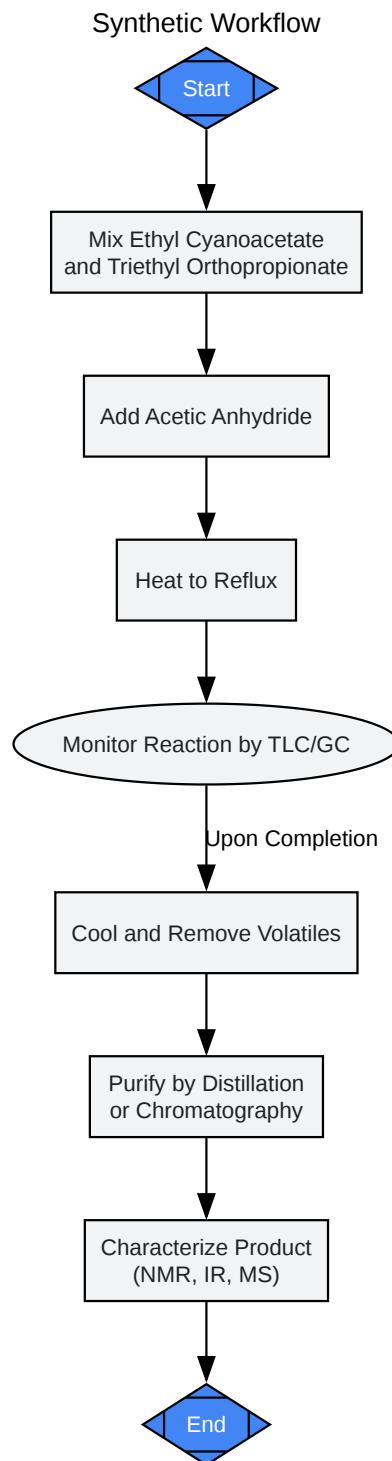
Synthesis

A plausible synthetic route for **ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate** is a variation of the Knoevenagel condensation. This reaction involves the condensation of an active methylene compound, in this case, ethyl cyanoacetate, with a carbonyl compound. To obtain the desired product, the likely starting material would be 3-pentanone, which would first be converted to an orthoester or an enol ether.

A more direct and common method for preparing β -alkoxy- α,β -unsaturated esters involves the reaction of an active methylene compound with an orthoformate in the presence of an acid catalyst, often with subsequent heating. For the title compound, a reaction between ethyl cyanoacetate and triethyl orthopropionate in the presence of a catalyst like acetic anhydride could be a viable route.

- **Reaction Setup:** A mixture of ethyl cyanoacetate (1 equivalent) and triethyl orthoformate (1.2 equivalents) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.^[2]
- **Catalyst Addition:** Acetic anhydride (2 equivalents) is added to the mixture.
- **Reaction Conditions:** The reaction mixture is heated to reflux (typically 120-140 °C) for several hours.


- Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up: After completion, the reaction mixture is cooled to room temperature. The excess acetic anhydride and other volatile components are removed under reduced pressure.
- Purification: The crude product is purified by fractional distillation under vacuum or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.


Note: This is a generalized protocol. The specific conditions for the synthesis of **ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate** may require optimization.

Chemical Reactivity

The reactivity of **ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate** is dictated by the conjugated electron-withdrawing nature of the cyano and ester groups. This makes the β -carbon highly electrophilic and susceptible to attack by nucleophiles in a conjugate (Michael) addition.[3][4]

The following diagram illustrates the electrophilic nature of the β -carbon and its susceptibility to nucleophilic attack.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. (E)-METHYL 2-CYANO-3-ETHOXYACRYLATE synthesis - chemicalbook [chemicalbook.com]
- 3. α,β -Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1337076#ethyl-2z-2-cyano-3-ethoxypent-2-enoate-physical-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com